![molecular formula C9H6N4O2S B183406 Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- CAS No. 66474-51-9](/img/structure/B183406.png)
Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are widely used in the fields of biochemistry, pharmacology, and medicinal chemistry. Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of disciplines.
Mechanism Of Action
The mechanism of action of pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in DNA and protein synthesis. It may also have other mechanisms of action that have yet to be fully elucidated.
Biochemical And Physiological Effects
Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in DNA and protein synthesis, as well as other cellular processes. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- in lab experiments is its ability to selectively inhibit specific enzymes and proteins involved in various biological processes. This makes it a valuable tool for studying the mechanisms of these processes. However, one limitation of using pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving pyrimidine, 2-((5-nitro-2-pyridinyl)thio)-. One area of interest is the development of new compounds based on pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- that have improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- in various diseases and conditions, such as cancer, inflammation, and neurodegenerative disorders. Overall, pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has great potential as a tool for scientific research and as a basis for the development of new therapeutic agents.
Synthesis Methods
Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- can be synthesized using a variety of methods, including the reaction of 5-nitro-2-pyridinethiol with chloroacetonitrile and potassium carbonate. Other methods involve the use of various reagents, such as sodium hydride, dimethylformamide, and acetic anhydride. The synthesis of pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has a number of potential applications in scientific research. It has been used as a tool for studying the mechanisms of various biological processes, including DNA synthesis, protein synthesis, and enzyme activity. It has also been used to investigate the effects of various drugs and compounds on these processes.
properties
CAS RN |
66474-51-9 |
---|---|
Product Name |
Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- |
Molecular Formula |
C9H6N4O2S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C9H6N4O2S/c14-13(15)7-2-3-8(12-6-7)16-9-10-4-1-5-11-9/h1-6H |
InChI Key |
DICHPFGLGPMCCG-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
66474-51-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.